[(3S)-Pyrrolidin-3-yl] acetate; hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidines are five-membered saturated heterocycles containing one nitrogen atom. This specific compound is characterized by the presence of an acetate group and is often utilized in various chemical and pharmaceutical applications.
The compound can be synthesized from optically pure precursors, particularly using methods that involve the manipulation of 4-amino-(S)-2-hydroxybutylic acid. This precursor allows for the formation of [(3S)-Pyrrolidin-3-yl] acetate through a series of chemical transformations, including amine protection, reduction, and cyclization processes .
[(3S)-Pyrrolidin-3-yl] acetate; hydrochloride can be classified under:
The synthesis of [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride typically involves several key steps:
The reaction conditions are typically mild, allowing for high yields of the desired product without extensive purification processes. The use of inexpensive starting materials contributes to the economic viability of this synthetic route .
The molecular structure of [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride can be represented as follows:
The structure features a pyrrolidine ring with an acetate substituent at the nitrogen position and a chloride ion associated with the amine.
The compound exhibits chirality due to the presence of a stereocenter at the 3-position of the pyrrolidine ring, which is crucial for its biological activity.
[(3S)-Pyrrolidin-3-yl] acetate; hydrochloride can participate in various chemical reactions typical for pyrrolidine derivatives, including:
These reactions are facilitated by the basic nature of the nitrogen atom in pyrrolidine, allowing it to engage in nucleophilic attacks on electrophilic centers effectively.
The mechanism of action for [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride primarily involves its interaction with biological targets, such as receptors or enzymes. The specific pathways may vary depending on its application but generally include:
Research indicates that pyrrolidine derivatives can exhibit diverse pharmacological effects, including analgesic and anti-inflammatory activities, depending on their structural modifications .
Relevant data indicate that these properties enable its use in various formulations and applications within pharmaceutical contexts.
[(3S)-Pyrrolidin-3-yl] acetate; hydrochloride has several applications in scientific research and pharmaceuticals:
Traditional synthetic routes to enantiomerically pure [(3S)-pyrrolidin-3-yl] acetate hydrochloride rely heavily on functional group interconversion of proline-derived precursors and multi-step protection strategies. The most established pathway involves the lactam reduction pathway starting from (S)-N-Boc-3-pyrrolidone as the chiral building block. This commercially available precursor undergoes hydride reduction using lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) in anhydrous tetrahydrofuran (THF) to afford (S)-N-Boc-3-hydroxypyrrolidine in high yield (typically >85%) and preserved enantiomeric purity (ee >98%) [1] [4]. Subsequent Boc deprotection under acidic conditions (HCl in dioxane or trifluoroacetic acid in dichloromethane) generates the hydrochloride salt of (3S)-pyrrolidin-3-ol. The critical esterification step is then achieved through two principal methods:
Solvent selection profoundly impacts crystallization efficiency and purity. Isopropanol (IPA), methanol/MTBE mixtures, and acetone/water systems are commonly employed for the final hydrochloride salt crystallization, effectively reducing dimeric impurities to <0.5% as verified by HPLC [1]. Key limitations of this route include the stringent moisture control required during reduction, the need for chromatographic purification if optical purity is compromised, and moderate yields (65-75%) in the acetylation step due to competing elimination reactions [4].
Table 1: Traditional Synthesis of [(3S)-Pyrrolidin-3-yl] Acetate Hydrochloride
Step | Reagents/Conditions | Key Intermediate | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
Reduction of Lactam | LiAlH₄, THF, 0°C→reflux, 12h | (S)-N-Boc-3-hydroxypyrrolidine | 88-92 | >99.0 |
Boc Deprotection | 4M HCl/dioxane, rt, 2h | (3S)-Pyrrolidin-3-ol hydrochloride | 95-98 | >98.5 |
Acetylation | Acetyl chloride, DCM, Et₃N, 0°C, 1h | [(3S)-Pyrrolidin-3-yl] acetate | 70-75 | 97.5-98.5 |
Salt Crystallization | IPA/MTBE, 5°C, 12h | Hydrochloride salt | 90-95 | >99.5 |
Alternative approaches utilize 4-hydroxyproline derivatives as starting materials. Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate undergoes regioselective O-acetylation followed by decarboxylative reduction. However, this route suffers from lower overall yields (45-50%) due to challenging regiocontrol and is less industrially adopted [4].
Catalytic methodologies enable direct access to enantiomerically enriched pyrrolidine cores, circumventing reliance on proline derivatives. Asymmetric hydrogenation of enol acetates derived from 3-ketopyrrolidines represents a scalable approach. Ru(II)-DuPhos catalysts (e.g., Ru-(R,R)-Me-DuPhos) facilitate hydrogenation of (Z)-enol acetates at 50-100 bar H₂ pressure in methanol, affording (3S)-acetate derivatives with 95-98% ee and turnover numbers (TON) exceeding 5,000 [4] [9]. Critical to success is the substrate engineering – N-acylation with electron-withdrawing groups (acetyl, trifluoroacetyl) enhances both reactivity and enantioselectivity by activating the enol double bond toward syn-addition [9].
Organocatalytic strategies provide metal-free alternatives. Proline-catalyzed α-aminoxylation of aldehydes enables construction of pyrrolidine precursors with contiguous stereocenters. For instance, decanal reacts with nitrosobenzene under (S)-proline catalysis (20 mol% in DMF) to yield α-aminoxy aldehyde intermediates with 94% ee. Subsequent reductive cyclization (H₂, Pd/C) and acetylation furnish the target molecule with overall 55% yield and 92% ee [4]. While elegant, this sequence requires multiple steps and exhibits moderate diastereocontrol.
Enzymatic desymmetrization offers high precision for specific substrate classes. Lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of racemic 3-hydroxypyrrolidine acetates through enantioselective hydrolysis in biphasic systems (phosphate buffer/MTBE). Hydrolysis of the (3R)-acetate enantiomer leaves the desired (3S)-acetate unreacted, which is isolated with >99% ee, albeit with maximum 50% theoretical yield. Recent advances utilize dynamic kinetic resolution (DKR) combining CAL-B with a ruthenium-based racemization catalyst (Shvo’s catalyst), enabling near-quantitative yields of the (3S)-product at 80°C with 97-99% ee [6].
Table 2: Catalytic Asymmetric Methods for (3S)-Pyrrolidine Acetate Synthesis
Catalytic Strategy | Catalyst/System | Substrate | ee (%) | Key Advantage |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(R,R)-Me-DuPhos, 80 bar H₂ | N-Ac-3-ketopyrrolidine enol acetate | 97 | Industrial scalability |
Organocatalysis | (S)-Proline (20 mol%), DMF | Linear aldehyde + nitrosobenzene | 94 | Metal-free |
Enzymatic DKR | CAL-B + Shvo’s catalyst, MTBE | rac-3-Acetoxypyrrolidine | 99 | Near-quantitative yield |
Ni(II)-Catalyzed Michael | Ni(II)-Bis(oxazoline), CH₂Cl₂ | β-Keto phosphonate + nitroolefin | >99 | Builds complex pyrrolidines |
Ni(II)-catalyzed asymmetric Michael additions construct pyrrolidine rings from acyclic precursors. β-Keto phosphonates react with nitroolefins under catalysis by Ni(II)-bis(oxazoline) complexes (2 mol% in CH₂Cl₂), delivering Michael adducts with >99% ee and 11:1 dr [9]. Subsequent reductive cyclization (H₂, Pd/C in acetic acid) furnishes phosphorylated pyrrolidines, though adaptation to [(3S)-pyrrolidin-3-yl] acetate requires additional functional group manipulations.
When asymmetric synthesis proves inadequate, chiral resolution provides the definitive route to enantiopure [(3S)-pyrrolidin-3-yl] acetate hydrochloride. Diastereomeric salt formation remains the most industrially viable technique. Racemic 3-hydroxypyrrolidine is treated with (2R,3R)-di-p-toluoyl-D-tartaric acid (DPTTA) in ethanol/water mixtures. Selective crystallization of the less soluble (3S)-hydroxypyrrolidine-DPTTA salt occurs at 5-10°C over 12-24 hours, yielding the desired isomer after basification, extraction, acetylation, and HCl salt formation with overall 30-35% yield and >99.5% ee [5] [6]. Critical parameters include:
Preparative chiral chromatography delivers ultrahigh purity (>99.9% ee) material for pharmaceutical applications. Immobilized polysaccharide-based chiral stationary phases (CSPs), particularly Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), resolve racemic N-Boc-3-acetoxypyrrolidine using hexane/isopropanol (90:10 to 70:30) mobile phases at preparative flow rates (100-200 mL/min). The (3S)-enantiomer typically elutes first with α = 1.25-1.35, allowing multi-gram isolation per run [1]. While cost-prohibitive for large-scale manufacturing, this method is indispensable for reference standard preparation.
Kinetic resolution using chiral acyl donors provides chemical enrichment. Vinyl acetate in combination with lipase PS (Pseudomonas cepacia) selectively acetylates (3R)-hydroxypyrrolidine from the racemate in toluene at 40°C. After 50% conversion, the unreacted (3S)-alcohol is recovered with 98% ee and subsequently converted to its hydrochloride salt [4]. The limitation remains the inherent 50% yield ceiling without dynamic kinetic resolution.
Table 3: Resolution Techniques for [(3S)-Pyrrolidin-3-yl] Acetate Hydrochloride
Resolution Method | Resolving Agent/Conditions | Yield (S-isomer, %) | ee (%) | Solvent System |
---|---|---|---|---|
Diastereomeric Salt | DPTTA, EtOH/H₂O, 5°C | 30-35 | >99.5 | Ethanol/Water (4:1) |
Preparative Chiral HPLC | Chiralpak® AD-H, Hexane/i-PrOH (80:20) | 25-30 (per cycle) | >99.9 | Hexane/Isopropanol |
Enzymatic Kinetic Resolution | Lipase PS, Vinyl acetate, Toluene, 40°C | 45 (theoretical max 50) | 98 | Toluene |
Chiral Co-crystal Formation | (S)-Mandelic acid, IPA | 28 | 99.2 | Isopropanol |
Emerging approaches exploit chiral co-crystal formation with enantiopure coformers like (S)-mandelic acid or (1S)-(+)-camphor-10-sulfonic acid. Differential crystallization from isopropanol selectively isolates the (3S)-pyrrolidine co-crystal, which is then dissociated and acetylated [6]. This method shows promise for bypassing the acidic conditions that risk ester hydrolysis in salt-based resolutions.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7